2-(3-fluorophenoxy)acetic acid
Overview
Description
2-(3-fluorophenoxy)acetic acid: is an organic compound characterized by the presence of a fluorine atom attached to the phenoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluorophenoxy)acetic acid typically involves the reaction of 3-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol and facilitate the nucleophilic attack.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-fluorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted phenoxy-acetic acid derivatives.
Scientific Research Applications
Chemistry: 2-(3-fluorophenoxy)acetic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenoxy group can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenoxyacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
(4-Fluoro-phenoxy)-acetic acid: The fluorine atom is positioned differently, leading to variations in reactivity and applications.
(2-Fluoro-phenoxy)-acetic acid: Another positional isomer with distinct properties.
Uniqueness: 2-(3-fluorophenoxy)acetic acid is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties compared to its isomers and other related compounds. This uniqueness makes it valuable for specific applications where the presence of fluorine at the 3-position is crucial for desired effects.
Properties
IUPAC Name |
2-(3-fluorophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYZZZCPJOWSNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364255 | |
Record name | (3-Fluoro-phenoxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404-98-8 | |
Record name | (3-Fluoro-phenoxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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